molecular formula C5H10N4 B13226415 1-(4H-1,2,4-triazol-3-yl)propan-1-amine

1-(4H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13226415
M. Wt: 126.16 g/mol
InChI Key: JVRJGKGIUIZPDE-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)propan-1-amine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4H-1,2,4-triazol-3-yl)propan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 4H-1,2,4-triazole-3-amine with propan-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-4(6)5-7-3-8-9-5/h3-4H,2,6H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJGKGIUIZPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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